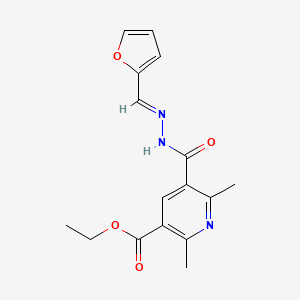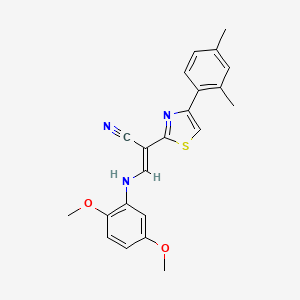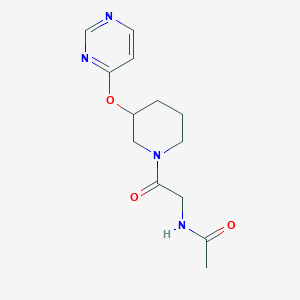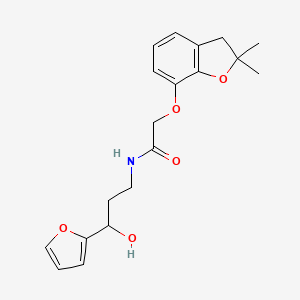
N-ethyl-N-(5-nitropyridin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-ethyl-N-(5-nitropyridin-2-yl)acetamide” is a chemical compound with the CAS Number: 115474-10-7 . It has a molecular weight of 209.2 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11N3O3/c1-3-11(7(2)13)9-5-4-8(6-10-9)12(14)15/h4-6H,3H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Aplicaciones Científicas De Investigación
Pharmacological Applications
Anticancer and Anti-inflammatory Activities
Research has demonstrated the synthesis and pharmacological assessment of novel acetamide derivatives, including N-ethyl-N-(5-nitropyridin-2-yl)acetamide, for their potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. The studies indicate that certain derivatives possess activities comparable with standard drugs due to the presence of functional groups such as bromo, tert-butyl, and nitro on the phenoxy nucleus (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2016). Another study on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives highlighted their anticancer, anti-inflammatory, and analgesic activities, suggesting the potential for development into therapeutic agents (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2014).
Agricultural Applications
Insecticide Metabolism and Toxicology
The metabolism and pharmacokinetics of chloropyridinyl neonicotinoid insecticides, which are crucial for crop protection and flea control, have been studied. These compounds, including acetamiprid (a related structure), show significant persistence in tissues and a range of metabolic pathways in mice, suggesting differences in molecular sites and rates of metabolism (Kevin A. Ford, J. Casida, 2006).
Materials Science Applications
Corrosion Inhibition
Novel acetamide derivatives, including 2-(alkylsulfanyl)-N-(pyridin-2-yl)acetamide derivatives, have been synthesized and evaluated as corrosion inhibitors. These compounds exhibit promising inhibition efficiencies in acidic and oil mediums, which are critical for protecting metals against corrosion (A. Yıldırım, M. Cetin, 2008).
Molecular Diodes and Actuators
Nano-actuator and Molecular Diode
A study on 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecule, which shares a related structural motif with this compound, shows charge-induced conformational switching and rectifying behavior. This property allows the molecule to function as a memory or a nano-actuator controlled by bias voltage, highlighting its potential application in molecular electronics (P. Derosa, Suneel Guda, J. Seminario, 2003).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statement is H302, which means it is harmful if swallowed . Precautionary statements include P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), P330 (rinse mouth), and P501 (dispose of contents/container in accordance with local regulations) .
Propiedades
IUPAC Name |
N-ethyl-N-(5-nitropyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-3-11(7(2)13)9-5-4-8(6-10-9)12(14)15/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVOEVFIAAUKAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC=C(C=C1)[N+](=O)[O-])C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2714786.png)
![7-Methoxyimidazo[1,2-a]pyrimidine](/img/structure/B2714788.png)

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2714791.png)

![1,1-Bis(4-chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol hydrochloride](/img/structure/B2714793.png)

![N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2714797.png)
![(3Z)-1-benzyl-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2714798.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2714804.png)

